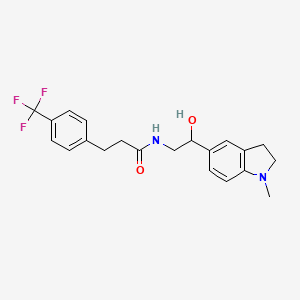

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two critical substituents:

- A 1-methylindolin-5-yl group linked via a hydroxyethyl moiety, which may enhance hydrogen bonding and solubility.

- A 4-(trifluoromethyl)phenyl group, known for improving metabolic stability and lipophilicity in drug design .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O2/c1-26-11-10-15-12-16(5-8-18(15)26)19(27)13-25-20(28)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,12,19,27H,4,9-11,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHBEOUFFAUMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound featuring both indole and trifluoromethyl functionalities, has garnered attention due to its potential biological activities. This article synthesizes available research findings on the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and notable case studies.

The compound can be synthesized through a series of organic reactions involving indole derivatives and trifluoromethyl phenyl groups. The synthetic route typically includes:

- Formation of the Indole Core : Starting from 1-methylindole, the hydroxyl group is introduced at the 2-position.

- Trifluoromethylation : The introduction of a trifluoromethyl group at the para position of a phenyl ring.

- Amide Bond Formation : Coupling the resulting indole derivative with a propanamide moiety.

The final product is characterized by its molecular formula and molecular weight of approximately 356.35 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including prostate cancer cells (DU-145 and LNCaP), with IC50 values indicating effective inhibition of cell proliferation:

| Compound | DU-145 IC50 (µM) | LNCaP IC50 (µM) |

|---|---|---|

| Compound A | 21.13 | 25.55 |

| Compound B | 15.19 | 9.09 |

| This compound | TBD | TBD |

Mechanistic Insights

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation.

- Targeting Specific Pathways : Compounds with analogous structures have been identified to target androgen receptors, suggesting potential applications in hormone-sensitive cancers.

Case Studies

- Prostate Cancer Treatment : A study evaluated the efficacy of a series of bicalutamide analogues, revealing that modifications in structure significantly impacted their biological activity against prostate cancer cell lines. The findings suggest that the incorporation of trifluoromethyl groups enhances binding affinity to androgen receptors.

- Antimycobacterial Activity : Research on aminoquinazolinone derivatives indicated that structural modifications could lead to enhanced activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard treatments.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the indole moiety and the presence of trifluoromethyl groups are crucial for enhancing biological activity. Variations in these components can lead to significant differences in potency and selectivity.

| Structural Feature | Activity Impact |

|---|---|

| Indole Ring | Essential for receptor binding |

| Trifluoromethyl Group | Increases lipophilicity and bioavailability |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule (Table 1):

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

Pharmacological and Receptor Selectivity

- β3-Adrenoceptor Agonists: highlights the species-specific efficacy of β3-AR agonists. While the target compound’s indole derivative resembles β3-AR ligands (e.g., CGP 12177), its activity in humans may differ from rodents due to receptor polymorphism .

- Selectivity Challenges : Analogs like those in with cyclopropyl carbamoyl groups exhibit improved selectivity for kinases, whereas sulfonamide derivatives () may off-target to cyclooxygenases.

Critical Considerations and Limitations

- Species-Specific Efficacy: As noted in β3-AR agonists (), the target compound’s indole core may require optimization for human receptor compatibility.

- Structural Trade-offs : While the hydroxyethyl group improves solubility, it may reduce membrane permeability compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.